Octyl formate

Beschreibung

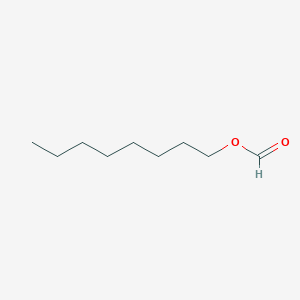

Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBRYQRTMPHARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059417 | |

| Record name | Formic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fruity, rose-orange odour | |

| Record name | Octyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 20.00 mm Hg | |

| Record name | Octyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | Octyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.869-0.874 | |

| Record name | Octyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-32-3 | |

| Record name | Octyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XZ47CUU7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-39.1 °C | |

| Record name | Octyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl Formate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl formate (CAS No. 112-32-3), also known as n-octyl methanoate, is an organic compound classified as a formate ester of octan-1-ol.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, often described with notes of orange and rose.[3][4] This property makes it a valuable ingredient in the flavor and fragrance industries.[2][4] Beyond its sensory attributes, octyl formate serves as a metabolite in fatty acid metabolism.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, analytical methodologies, and toxicological data relevant to research and development.

Chemical Structure and Identification

Octyl formate's structure consists of an eight-carbon alkyl chain (octyl group) linked to a formate group via an ester bond.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | octyl formate[1] |

| CAS Number | 112-32-3[6] |

| Molecular Formula | C9H18O2[6] |

| SMILES | CCCCCCCCOC=O[1] |

| InChI | InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3[1] |

| InChIKey | AVBRYQRTMPHARE-UHFFFAOYSA-N[1] |

| Synonyms | n-Octyl formate, Octyl methanoate, Formic acid, octyl ester[2][6] |

Physicochemical Properties

The physical and chemical properties of octyl formate are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, rose, orange, waxy, cucumber | [3] |

| Melting Point | -39.1 °C | [1] |

| Boiling Point | 87-89 °C at 20 mmHg; ~198-200 °C at 760 mmHg | [1][4] |

| Density | 0.877 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.418 (lit.) | [4] |

| Flash Point | 171 °F (77.22 °C) | [3] |

| Solubility | Soluble in ethanol, propylene glycol, most fixed oils, and mineral oil. Insoluble in water and glycerol. | [1][4] |

Experimental Protocols

Synthesis of Octyl Formate

Octyl formate is commonly synthesized via the Fischer esterification of 1-octanol with formic acid or through enzymatic pathways.

This method involves the acid-catalyzed reaction between 1-octanol and formic acid. To drive the equilibrium towards the product, an excess of one reactant is typically used, or water is removed as it is formed.[7]

Materials:

-

1-octanol

-

Formic acid (e.g., 85%)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Combine 1-octanol and a molar excess of formic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

-

Heat the reaction mixture to reflux for 1-2 hours.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the crude product with an organic solvent like ethyl acetate.[8]

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the excess acid, and finally with a saturated solution of sodium chloride.[8]

-

Dry the organic phase over anhydrous sodium sulfate.[8]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude octyl formate.

-

The product can be further purified by distillation.[9]

Enzymatic synthesis offers a more environmentally friendly alternative, operating under milder conditions. Immobilized lipases, such as Novozym 435, are effective catalysts for this esterification.[10]

Materials:

-

1-octanol

-

Formic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., 1,2-dichloroethane)

-

Shaking incubator

Optimized Protocol: A study on the enzymatic synthesis of octyl formate identified the following optimal conditions for maximum conversion (96.51%):[10]

-

Enzyme Concentration: 15 g/L of Novozym 435.

-

Molar Ratio: A 1:7 molar ratio of formic acid to octanol.

-

Solvent: 1,2-dichloroethane.

-

Temperature: 40 °C.

-

Agitation: 150 rpm in a shaking incubator.

-

Post-reaction: The enzyme can be recovered by filtration and reused for subsequent batches. The product is isolated from the solvent, typically by evaporation.

Analytical Methods

GC is a standard method for assessing the purity of octyl formate and monitoring reaction progress.

General Protocol:

-

Sample Preparation: Dilute the octyl formate sample in a suitable solvent, such as hexane or dichloromethane.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a column with a poly(dimethyl siloxane) stationary phase or a similar phase.[11]

-

Temperature Program: A temperature program is often employed to ensure good separation and peak shape. A generic "scouting" program could be:

-

Injector and Detector Temperatures: Typical injector temperatures are around 250 °C, with the detector also at a similar or slightly higher temperature.[13]

Biological Relevance and Toxicology

For professionals in drug development, understanding the biological interactions and toxicological profile of a compound is crucial.

Metabolism and Biological Role

Octyl formate is described as a metabolite.[1][2] It is involved in fatty acid metabolism and lipid transport.[5] As an ester, it is expected to be hydrolyzed in vivo by esterases to its constituent parts: 1-octanol and formic acid, which then enter their respective metabolic pathways.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for octyl formate is not extensively documented in publicly available literature.[14][15] Given its use as a food additive, it is ingested enterally.[5] Due to its lipophilic nature, it is likely absorbed from the gastrointestinal tract, distributed, and as mentioned, metabolized by hydrolysis.

Toxicological Profile

The toxicological data for octyl formate is summarized below.

| Metric | Value | Reference(s) |

| Oral LD50 (rat) | > 5000 mg/kg | [3] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | [3] |

| Skin Irritation | Causes skin irritation | [1] |

| Eye Irritation | Causes serious eye irritation | [1] |

| Respiratory Irritation | May cause respiratory irritation | [1] |

| Sensitization | A 2% solution showed no irritation or sensitization in human studies. | [3] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated octyl formate and expressed no safety concern at current levels of intake when used as a flavoring agent.[1][16]

Conclusion

Octyl formate is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is achievable through straightforward chemical and enzymatic methods. For researchers and professionals in drug development, it is important to note its status as a metabolite and its toxicological profile, which indicates low acute toxicity but potential for irritation. The provided protocols and data serve as a foundational guide for the synthesis, analysis, and safe handling of this compound.

References

- 1. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. octyl formate, 112-32-3 [thegoodscentscompany.com]

- 4. OCTYL FORMATE [chembk.com]

- 5. Showing Compound Octyl formate (FDB017994) - FooDB [foodb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. mdpi.com [mdpi.com]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. agilent.com [agilent.com]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to Octyl Formate

This technical guide provides a comprehensive overview of octyl formate, a significant organic ester utilized across various scientific and industrial domains. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis methodologies, and safety protocols.

Chemical Identification

Octyl formate is chemically classified as the formate ester of octan-1-ol.[1][2] It is recognized by the International Union of Pure and Applied Chemistry (IUPAC) as octyl methanoate. The compound is registered under the CAS number 112-32-3 .[3][4][5][6]

A variety of synonyms are used to refer to octyl formate in scientific literature and commercial contexts. These are essential to recognize for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| Octyl methanoate | [3][4] |

| Formic acid, octyl ester | [3][5][7] |

| n-Octyl formate | [5][6][7] |

| 1-Octyl formate | [5][6][7] |

| Octyl alcohol, formate | [3][5][7] |

| FEMA 2809 | [4][5] |

Physicochemical Properties

Octyl formate is a colorless liquid characterized by a fruity aroma.[1][4][5] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [3][4][5] |

| Molecular Weight | 158.24 g/mol | [2][3][4] |

| Density | 0.877 g/mL at 25 °C | [1][5] |

| Boiling Point | 87-89 °C at 20 mmHg | [1][2][5] |

| Melting Point | -39.1 °C | [1][2][5] |

| Refractive Index | n20/D 1.418 | [2][5] |

| Solubility | Soluble in ethanol, propylene glycol, and most non-volatile oils and mineral oils. Insoluble in water and glycerin. | [2][5] |

Synthesis Protocols

The synthesis of octyl formate can be achieved through several methods, including traditional chemical esterification and more contemporary enzymatic processes.

A common laboratory and industrial method for producing octyl formate is the Fischer esterification of n-octanol and formic acid.

Experimental Protocol:

-

Combine equimolar amounts of n-octanol and formic acid in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux. The reaction progress can be monitored by techniques such as gas chromatography.

-

Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water to remove any remaining salts and unreacted formic acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the resulting octyl formate by fractional distillation.

Another documented method involves the reaction of n-octyl chloride with formamide in the presence of a small amount of hydrochloric acid.[1]

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods.[1][8] Immobilized lipases, particularly Novozym 435, have been shown to be effective catalysts for the esterification of formic acid and octanol.[1][8]

Experimental Protocol for Enzymatic Synthesis: [8]

-

Reactants and Catalyst: The molar ratio of formic acid to octanol is a critical parameter, with an optimal ratio identified as 1:7. Novozym 435 is used as the immobilized enzyme catalyst at a concentration of 15 g/L.

-

Solvent: 1,2-dichloroethane has been identified as a suitable solvent for this reaction.

-

Reaction Conditions: The reaction is conducted at a temperature of 40 °C with agitation (e.g., 150 rpm in a shaking incubator).

-

Reaction Monitoring and Product Recovery: The conversion to octyl formate can be monitored over time using gas chromatography. The reusability of Novozym 435 under these optimal conditions has been demonstrated, which can reduce the overall cost of the synthesis.[1][8]

A recombinant fungal Baeyer–Villiger monooxygenase (BVMO) from Aspergillus flavus can transform aliphatic aldehydes, such as octanal, into the corresponding alkyl formates.[9]

Experimental Protocol for BVMO Synthesis: [9]

-

Reaction Mixture: A typical reaction mixture includes the purified BVMO, a glucose dehydrogenase (for cofactor regeneration), glucose, NADP+, and the octanal substrate in a buffered solution (e.g., Tris-HCl, pH 8).

-

Reaction Conditions: The reaction is carried out at a controlled temperature, for instance, 20°C.

-

Extraction and Analysis: The product, octyl formate, is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate containing an internal standard for quantification by gas chromatography.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the primary synthesis methods for octyl formate.

Caption: Workflow for the chemical synthesis of octyl formate via Fischer esterification.

Caption: Workflow for the enzymatic synthesis of octyl formate using immobilized lipase.

Applications in Research and Development

Octyl formate's utility extends across several research and industrial applications:

-

Flavor and Fragrance Industry: It is a key component in creating fruity and floral scents and flavors, particularly those reminiscent of peach and apricot.[5][10] Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and personal care products.[4][10][11]

-

Solvent: Due to its ester nature, it can act as a solvent in various organic reactions and extractions.[4][10][11] Its relatively low toxicity and high solubility make it an attractive alternative to more hazardous solvents.[4]

-

Chemical Intermediate: In organic synthesis, octyl formate can serve as a starting material or intermediate for the production of other chemical compounds.[4][10]

Safety and Handling

While generally considered to have low toxicity, proper handling of octyl formate is crucial in a laboratory setting.

-

Hazards: It is irritating to the skin, eyes, and respiratory system.[3][5][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact.[11][13]

-

Use in a well-ventilated area to avoid inhalation of vapors.[11][12]

-

Store in a cool, well-ventilated area away from sources of ignition.[11]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][12]

-

-

Toxicological Data:

For comprehensive safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[11]

References

- 1. Octyl formate (112-32-3) for sale [vulcanchem.com]

- 2. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. octyl formate, 112-32-3 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. OCTYL FORMATE [chembk.com]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. mdpi.com [mdpi.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. nbinno.com [nbinno.com]

- 11. Octyl Formate | 112-32-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. vigon.com [vigon.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of n-Octyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of n-octyl formate, tailored for a scientific audience. The information is presented to facilitate research and development, with a focus on clarity, data accessibility, and detailed experimental context.

Physical Properties

n-Octyl formate is a colorless liquid with a characteristic fruity, rose-orange odor.[1][2] Its key physical properties are summarized in the table below, providing a consolidated reference for laboratory and developmental applications.

Table 1: Physical Properties of n-Octyl Formate

| Property | Value | Source(s) |

| Molecular Formula | C9H18O2 | [3][4] |

| Molecular Weight | 158.24 g/mol | [3] |

| Melting Point | -39.1 °C | [3][5][6] |

| Boiling Point | 198-199 °C at 760 mmHg 87-89 °C at 20 mmHg 73 °C at 10 Torr | [4][7][8] [2][3][7] [5] |

| Density | 0.869-0.874 g/mL at 25 °C 0.8581 g/cm³ at 20 °C | [3][7] [5] |

| Refractive Index (n20/D) | 1.418 - 1.420 | [1][3] |

| Vapor Pressure | 0.339 mmHg at 25 °C | [1][7] |

| Flash Point | 171.00 °F (77.22 °C) (TCC) | [1][7] |

| Solubility | Soluble in most fixed oils, mineral oil, and propylene glycol. Insoluble in glycerol.[1][3][7] Water solubility is estimated at 113.8 mg/L at 25 °C.[7] | [1][3][7] |

| Appearance | Colorless clear liquid. | [7][9] |

| Odor | Fruity, rose-orange. | [1][2] |

Chemical Properties

n-Octyl formate, also known by synonyms such as octyl methanoate and formic acid, octyl ester, is the formate ester of octan-1-ol.[1][3] It is recognized for its role as a metabolite and is functionally related to octan-1-ol.[1][3]

Key Chemical Identifiers:

-

CAS Number: 112-32-3[4]

This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[3][9] It is also employed as a solvent in various chemical processes.[9]

Experimental Protocols

A. Synthesis of n-Octyl Formate via Fischer Esterification

This method involves the acid-catalyzed reaction of 1-octanol with formic acid.

Methodology:

-

Combine 1-octanol and an excess of 85% formic acid in a round-bottom flask.[10]

-

Add a catalytic amount of p-toluenesulfonic acid.[10]

-

Set up a Dean-Stark apparatus with a reflux condenser to remove the water formed during the reaction, driving the equilibrium towards the product.[10]

-

Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.[10]

-

After the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution to neutralize the remaining acid.[10]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by distillation.[10]

B. Enzymatic Synthesis of n-Octyl Formate

This environmentally friendly method utilizes an immobilized lipase as a catalyst.

Methodology:

-

The optimal conditions for enzymatic synthesis involve the use of Novozym 435 as the immobilized enzyme.[11]

-

The reactants, formic acid and 1-octanol, are used in a 1:7 molar ratio.[11]

-

The reaction is carried out in 1,2-dichloroethane as the solvent.[11]

-

The optimal enzyme concentration is 15 g/L.[11]

-

The mixture is incubated at 40 °C with shaking at 150 rpm.[11]

-

The immobilized enzyme can be recovered and reused for subsequent batches, which is economically advantageous.[11]

Applications and Logical Relationships

n-Octyl formate's distinct properties make it a valuable compound in several industrial and research applications.

References

- 1. echemi.com [echemi.com]

- 2. 甲酸辛酯 ≥97%, FCC | Sigma-Aldrich [sigmaaldrich.com]

- 3. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. octyl formate [stenutz.eu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Showing Compound Octyl formate (FDB017994) - FooDB [foodb.ca]

- 7. octyl formate, 112-32-3 [thegoodscentscompany.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Sciencemadness Discussion Board - esterification of 1-octanol with formic acid (n-octyl formate) - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Octyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl formate (n-octyl methanoate) is an organic compound, an ester of octanol and formic acid, with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the solubility of octyl formate, detailed experimental protocols for its solubility determination and synthesis, and visual representations of key processes.

Core Concepts: Solubility of Esters

The solubility of an ester like octyl formate is governed by the principle of "like dissolves like." Its molecular structure consists of a polar ester group (-COO-) and a nonpolar octyl chain (C₈H₁₇-). The long nonpolar alkyl chain makes it generally soluble in nonpolar organic solvents, while the polar ester group allows for some interaction with polar solvents. However, the dominance of the hydrophobic octyl group results in its practical insolubility in highly polar solvents like water.

Solubility of Octyl Formate in Organic Solvents

Table 1: Solubility of Octyl Formate in Various Solvents

| Solvent Classification | Solvent Name | Solubility | Notes and Citations |

| Polar Protic Solvents | Ethanol | Soluble | A semi-quantitative measure indicates that 1 mL of octyl formate is soluble in 5 mL of 70% ethanol. |

| Methanol | Miscible | Based on general principles of ester solubility and miscibility of similar compounds. | |

| Propylene Glycol | Soluble | ||

| Glycerol | Insoluble | ||

| Polar Aprotic Solvents | Acetone | Miscible | Expected to be fully miscible based on its chemical properties. |

| Ethyl Acetate | Miscible | Expected to be fully miscible. | |

| Dimethylformamide (DMF) | Miscible | Expected to be fully miscible. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Expected to be fully miscible. | |

| Nonpolar Solvents | Hexane | Miscible | Expected to be fully miscible due to the long alkyl chain. |

| Toluene | Miscible | Expected to be fully miscible. | |

| Diethyl Ether | Miscible | Expected to be fully miscible. | |

| Chloroform | Miscible | Expected to be fully miscible. | |

| Mineral Oil | Soluble | ||

| Fixed Oils | Soluble |

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general method for determining the solubility of octyl formate in a given organic solvent.

Materials:

-

Octyl formate (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement pipettes or microsyringes

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Clear glass vials with screw caps

Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 2 mL) of the selected organic solvent to a clear glass vial.

-

Temperature Equilibration: Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Incremental Addition of Solute:

-

Add a small, precisely measured amount of octyl formate (e.g., 10 µL or a weighed amount) to the solvent.

-

Cap the vial tightly and vortex for 1-2 minutes.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

-

Observation:

-

If the octyl formate dissolves completely, continue adding small, precise increments, vortexing and observing after each addition.

-

The point at which a persistent second phase (undissolved octyl formate) or turbidity is observed is the saturation point.

-

-

Quantification:

-

Record the total amount of octyl formate added to reach the saturation point.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

-

Confirmation of Equilibrium: To ensure that the true equilibrium solubility has been reached, the saturated solution should be stirred or agitated in the temperature-controlled bath for an extended period (e.g., 24 hours) and then re-examined for any changes.

Protocol 2: Synthesis of Octyl Formate via Fischer Esterification

This protocol describes the synthesis of octyl formate from 1-octanol and formic acid using an acid catalyst, a classic example of Fischer esterification.[1][2][3][4]

Materials:

-

1-Octanol

-

Formic acid (88% or higher)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-octanol and a molar excess of formic acid (e.g., 1.5 to 2 equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of 1-octanol).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux for 2-4 hours or until the reaction is complete.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the excess formic acid and sulfuric acid - Caution: CO₂ evolution)

-

Brine

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

-

Purification: The crude octyl formate can be purified by fractional distillation under reduced pressure to obtain the final product.

Protocol 3: Enzymatic Synthesis of Octyl Formate

This protocol outlines a greener, enzymatic approach to synthesizing octyl formate.

Materials:

-

1-Octanol

-

Formic acid

-

Immobilized lipase (e.g., Novozym 435)

-

An appropriate organic solvent (e.g., hexane or a solvent-free system can be used)

-

Shaking incubator or stirred reactor

-

Molecular sieves (optional, to remove water)

Procedure:

-

Reaction Mixture: In a suitable vessel, combine 1-octanol, formic acid, and the organic solvent (if used). A molar ratio of formic acid to octanol of 1:7 has been shown to be effective.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is around 15 g/L.

-

Incubation: Place the reaction vessel in a shaking incubator set to an optimal temperature (e.g., 40°C) and agitation speed (e.g., 150-200 rpm).

-

Reaction Monitoring: Monitor the formation of octyl formate over time using GC or HPLC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse.

-

Product Isolation: The product can be isolated from the reaction mixture by distillation or other chromatographic techniques.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the stepwise process for determining the solubility of octyl formate in an organic solvent.

Diagram 2: Fischer Esterification for Octyl Formate Synthesis

Caption: A diagram showing the key stages in the synthesis of octyl formate via the Fischer esterification reaction.

Diagram 3: Enzymatic Synthesis of Octyl Formate

Caption: A workflow diagram illustrating the environmentally friendly enzymatic synthesis of octyl formate.

Conclusion

Octyl formate exhibits broad solubility in a wide range of organic solvents, a characteristic driven by its molecular structure. While precise quantitative solubility data is limited, the provided qualitative information and experimental protocols offer a solid foundation for its practical application in research and development. The outlined synthesis methods, both chemical and enzymatic, provide clear pathways for its preparation. This guide serves as a valuable technical resource for professionals working with octyl formate, enabling informed decisions in experimental design and process development.

References

theoretical vs experimental properties of octyl formate

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of Octyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl formate (CAS No. 112-32-3), also known as octyl methanoate, is a fatty alcohol ester recognized for its characteristic fruity aroma.[1] It is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products.[2][3] This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of octyl formate. It includes a detailed comparison of its physicochemical properties, spectroscopic data, and standardized experimental protocols for their determination. The guide is intended to serve as a critical resource for professionals in research, development, and quality control.

Chemical Identity

Octyl formate is the ester formed from octan-1-ol and formic acid.[1][4] Its structure consists of an eight-carbon alkyl chain attached to a formate group.[1]

| Identifier | Value | Reference |

| IUPAC Name | octyl formate | [4] |

| Synonyms | n-Octyl formate, Octyl methanoate, Formic acid, octyl ester | [5][6][7] |

| CAS Number | 112-32-3 | [2] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [2][4] |

| SMILES | CCCCCCCCOC=O | [4] |

| InChIKey | AVBRYQRTMPHARE-UHFFFAOYSA-N | [4] |

Comparison of Theoretical and Experimental Properties

This section summarizes the available quantitative data for octyl formate, distinguishing between computed (theoretical) and measured (experimental) values.

Physicochemical Properties

The following table presents a compilation of physical and chemical properties from various sources.

| Property | Experimental Value | Conditions | Reference |

| Physical State | Colorless Liquid | Ambient | [2][4] |

| Melting Point | -39.1 °C | - | [4][5] |

| Boiling Point | 198.00 to 199.00 °C | @ 760.00 mm Hg | [8] |

| 87.00 to 89.00 °C | @ 20.00 mm Hg | [4][8] | |

| 73 °C | @ 10 Torr | [5] | |

| Density | 0.869 - 0.874 g/cm³ | - | [4] |

| 0.8581 g/cm³ | @ 20 °C | [5] | |

| 0.877 g/mL | @ 25 °C | [9] | |

| 0.87200 to 0.87600 g/cm³ | @ 25.00 °C | [8] | |

| Refractive Index | 1.418 - 1.420 | @ 20 °C (n20/D) | [4] |

| 1.4155 - 1.4195 | @ 20 °C (n20/D) | [2][8] | |

| 1.418 | @ 20 °C (n20/D) | ||

| Flash Point | 77.22 °C (171.00 °F) | TCC (Tag Closed Cup) | [1][8] |

| Solubility | Insoluble in glycerol. Soluble in most fixed oils, mineral oil, and propylene glycol. | - | [4] |

| Water: 113.8 mg/L | @ 25 °C (estimated) | [8] | |

| Vapor Pressure | 0.339000 mmHg | @ 25.00 °C (estimated) | [8] |

| logP (o/w) | 3.434 (estimated) | - | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of octyl formate.

| Spectrum Type | Key Features and Data | Source |

| GC-MS | Spectra available in the Human Metabolome Database (HMDB) and MassBank of North America (MoNA).[4] | [4] |

| ¹H NMR | Spectrum available from ChemicalBook. | [10] |

| ¹³C NMR | Spectrum available from ChemicalBook. | [10] |

| IR | Spectra available from ChemicalBook and SpectraBase. | [4][10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of octyl formate are provided below.

Synthesis of Octyl Formate via Esterification

Octyl formate is commonly synthesized by the direct esterification of n-octyl alcohol with formic acid.[1][7] Formic acid can often self-catalyze the reaction without the need for an additional acid catalyst.[1]

Materials:

-

1-octanol (n-octyl alcohol)

-

Formic acid (e.g., 85% solution)

-

p-Toluenesulfonic acid (optional catalyst)[11]

-

Isohexanes (or other suitable solvent for azeotropic water removal)

-

Sodium bicarbonate (NaHCO₃) solution (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Reaction flask, condenser, Dean-Stark trap, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Combine 1-octanol and a molar excess of formic acid in a round-bottom flask equipped with a Dean-Stark trap and condenser.[11] An optional acid catalyst like p-toluenesulfonic acid can be added.[11]

-

Add a solvent such as isohexanes to facilitate the azeotropic removal of water.[11]

-

Heat the mixture to reflux. Water produced during the reaction, along with any water from the formic acid solution, will be collected in the Dean-Stark trap.[11]

-

Monitor the reaction until no more water is collected, indicating the reaction is near completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining formic acid, and finally with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by simple distillation.[11]

-

Purify the resulting crude octyl formate by fractional distillation under reduced pressure to obtain the final product.[11]

Determination of Boiling Point (Micro Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[12][13]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Octyl formate sample

Procedure:

-

Place a few drops of octyl formate into the small test tube, enough to create a liquid column of about 1.5-2.0 cm.[15]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[13]

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[12][13]

-

Clamp the thermometer assembly and immerse it in the Thiele tube's mineral oil bath, ensuring the oil level is above the side arm's upper opening.[12][15]

-

Gently heat the side arm of the Thiele tube.[12][13] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.[12][14]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][14] Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[16][17]

Materials:

-

Graduated cylinder (e.g., 25 mL or 50 mL) or pycnometer for higher accuracy

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

-

Octyl formate sample

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[16][18]

-

Add a specific volume of octyl formate (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[16][18]

-

Measure and record the combined mass of the graduated cylinder and the octyl formate.[16][18]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[16]

-

Calculate the mass of the octyl formate by subtracting the mass of the empty cylinder from the combined mass.[17]

-

Calculate the density using the formula: Density = Mass / Volume.[18]

-

Repeat the measurement several times and calculate the average value to ensure precision.[18]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[19][20]

Materials:

-

Abbe refractometer

-

Constant temperature water bath (to control prism temperature)

-

Light source (typically a sodium lamp or white light with a compensator)

-

Dropper

-

Octyl formate sample

-

Ethanol and soft tissue for cleaning

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water.[19]

-

Using a clean dropper, place 2-3 drops of octyl formate onto the surface of the lower prism.[20]

-

Close the prisms firmly.

-

Adjust the light source and mirror to achieve optimal illumination of the prism.[20]

-

While looking through the eyepiece, turn the coarse adjustment knob until the boundary between the light and dark regions becomes visible.[19]

-

If colored fringes appear at the boundary (chromatic aberration), adjust the compensator knob until the boundary is a sharp, black-and-white line.[20]

-

Fine-tune the adjustment so that the sharp boundary line intersects precisely with the crosshairs in the eyepiece.[20]

-

Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[19]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Safety and Handling

Octyl formate is classified as a combustible liquid and can cause skin and serious eye irritation.[21][22] It may also cause respiratory irritation.[21][22]

-

Handling: Use in a well-ventilated area and avoid inhaling vapors.[21][23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[23][24]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[21][23] Keep the container tightly closed.[21]

-

First Aid: In case of skin contact, wash with plenty of water.[21] If in eyes, rinse cautiously with water for several minutes.[21] If inhaled, move the person to fresh air.[21] Seek medical attention if irritation persists.[21]

For comprehensive safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[23]

References

- 1. Octyl formate (112-32-3) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse | MDPI [mdpi.com]

- 4. Octyl formate | C9H18O2 | CID 8176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Formic acid, octyl ester [webbook.nist.gov]

- 7. OCTYL FORMATE | 112-32-3 [chemicalbook.com]

- 8. octyl formate, 112-32-3 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. OCTYL FORMATE(112-32-3) 1H NMR spectrum [chemicalbook.com]

- 11. Sciencemadness Discussion Board - esterification of 1-octanol with formic acid (n-octyl formate) - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chymist.com [chymist.com]

- 16. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 17. wjec.co.uk [wjec.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. davjalandhar.com [davjalandhar.com]

- 21. vigon.com [vigon.com]

- 22. aksci.com [aksci.com]

- 23. Octyl Formate | 112-32-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 24. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Octyl Formate from Formic Acid and 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl formate (n-octyl methanoate) is an organic ester characterized by its pleasant, fruity-orange aroma. It is a valuable compound in the flavor and fragrance industries and also serves as a chemical intermediate in various synthetic processes. This guide provides a comprehensive technical overview of the primary methods for synthesizing octyl formate through the esterification of formic acid and 1-octanol. The synthesis can be broadly categorized into chemical and enzymatic routes, each with distinct advantages and protocols.

The fundamental reaction is the Fischer-Speier esterification, a reversible reaction between a carboxylic acid (formic acid) and an alcohol (1-octanol) to form an ester (octyl formate) and water. The equilibrium of this reaction is a critical factor influencing the final product yield.

Synthesis Methodologies: A Comparative Overview

The synthesis of octyl formate can be achieved through traditional chemical catalysis or more contemporary enzymatic methods. The choice of method depends on factors such as desired yield, purity, environmental considerations, and cost.

Chemical Synthesis: Fischer-Speier Esterification

The reaction of formic acid with 1-octanol to produce octyl formate is a classic example of Fischer-Speier esterification.[1] This reaction is typically catalyzed by an acid, although formic acid itself is a relatively strong acid and can self-catalyze the reaction to some extent.[2] To drive the equilibrium towards the product side and achieve higher yields, a catalyst is often employed, and water is continuously removed from the reaction mixture.[3]

Commonly used catalysts include:

-

Brønsted acids: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective catalysts.[2][3] However, sulfuric acid can cause the decomposition of formic acid to carbon monoxide and water.[2]

-

Lewis acids and solid acids: Boron trioxide (B₂O₃) acts as both a catalyst and a dehydrating agent.[2] Other solid acid catalysts like zeolites and sulfated zirconia offer advantages in terms of reusability and simplified product purification.

Enzymatic Synthesis

Enzymatic synthesis is an increasingly popular "green" alternative to chemical methods.[4] Lipases are commonly used enzymes for esterification reactions. Immobilized lipases, such as Novozym 435, are particularly advantageous as they can be easily recovered and reused, reducing the overall cost of the process.[4] Enzymatic reactions are typically performed under milder conditions (lower temperature and pressure) compared to chemical methods, which can prevent the formation of byproducts and lead to higher purity products.[4]

Quantitative Data on Synthesis Protocols

The following tables summarize quantitative data from various reported synthesis protocols for octyl formate.

Table 1: Chemical Synthesis of Octyl Formate

| Catalyst | Reactant Molar Ratio (Formic Acid:Octanol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |

| p-Toluenesulfonic acid | 1.5:1 (0.75 mol : 0.50 mol) | ~1.5% (w/w of octanol) | Reflux | 1 | Quantitative | [2] |

| Boron trioxide (B₂O₃) | Not specified | Not specified | Not specified | Not specified | Mentioned as effective | [2] |

| Formic Acid (self-catalyzed) | Not specified | - | Not specified | Not specified | Possible | [2] |

Table 2: Enzymatic Synthesis of Octyl Formate

| Enzyme | Reactant Molar Ratio (Formic Acid:Octanol) | Enzyme Concentration (g/L) | Temperature (°C) | Solvent | Reaction Time (h) | Max. Conversion | Reference |

| Novozym 435 | 1:7 | 15 | 40 | 1,2-dichloroethane | Not specified | 96.51% | [4] |

Experimental Protocols

Protocol for Chemical Synthesis using p-Toluenesulfonic Acid

This protocol is based on a reported lab-scale synthesis of octyl formate.[2]

Materials:

-

1-Octanol (65.1 g, 0.50 mol)

-

85% Formic acid (40.6 g, 0.75 mol)

-

p-Toluenesulfonic acid (1.0 g)

-

Boiling stones

-

Sodium bicarbonate (NaHCO₃)

-

Isohexanes (for workup)

-

250 ml Round-bottom flask (RBF)

-

Dean-Stark apparatus or similar setup for azeotropic water removal

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

To a 250 ml round-bottom flask, add 1.0 g of p-toluenesulfonic acid, 65.1 g of 1-octanol, and 40.6 g of 85% formic acid. Add a few boiling stones.

-

Set up the flask for azeotropic distillation to remove the water formed during the reaction.

-

Heat the mixture to reflux. The esterification is reported to be complete within approximately 1 hour.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add 2.0 g of finely powdered sodium bicarbonate to the reaction flask to neutralize the acidic catalyst. Swirl the flask occasionally.

-

Filter the mixture to remove the sodium bicarbonate. Wash the flask and the filter cake with a small amount of isohexanes and combine the washings with the filtrate.

-

Set up for distillation to remove the isohexanes and any unreacted starting materials. Collect the octyl formate fraction at its boiling point (198-200 °C at atmospheric pressure).

Protocol for Enzymatic Synthesis using Novozym 435

This protocol is based on the optimized conditions reported for the enzymatic synthesis of octyl formate.[4]

Materials:

-

1-Octanol

-

Formic acid

-

Novozym 435 (immobilized lipase)

-

1,2-dichloroethane (solvent)

-

Shaking incubator

-

Analytical equipment for monitoring conversion (e.g., Gas Chromatography)

Procedure:

-

In a suitable reaction vessel, prepare a solution with a formic acid to 1-octanol molar ratio of 1:7 in 1,2-dichloroethane.

-

Add Novozym 435 to the solution to achieve a final concentration of 15 g/L.

-

Place the reaction vessel in a shaking incubator set to 40 °C and 150 rpm.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for the conversion of reactants to octyl formate using an appropriate analytical technique.

-

Once the reaction has reached maximum conversion (reported as 96.51%), the immobilized enzyme can be recovered by filtration for reuse.[4]

-

The solvent can be removed under reduced pressure, and the product can be further purified if necessary, for example, by distillation.

Visualizations: Reaction Pathway and Experimental Workflows

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier esterification for octyl formate synthesis.

Chemical Synthesis Experimental Workflow

Caption: Experimental workflow for the chemical synthesis of octyl formate.

Enzymatic Synthesis Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis of octyl formate.

Conclusion

The synthesis of octyl formate from formic acid and 1-octanol can be effectively achieved through both chemical and enzymatic pathways. Chemical synthesis, particularly with catalysts like p-toluenesulfonic acid, offers a rapid and high-yielding route, though it requires higher temperatures and careful workup to remove the catalyst. Enzymatic synthesis using immobilized lipases such as Novozym 435 presents a more environmentally friendly approach, operating under mild conditions to produce a high-purity product with the significant advantage of catalyst reusability. The selection of the optimal synthesis strategy will depend on the specific requirements of the application, balancing factors of speed, yield, cost, and environmental impact. This guide provides the foundational knowledge for researchers to select and implement a suitable method for the synthesis of octyl formate.

References

The Natural Occurrence of Octyl Formate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl formate (C9H18O2) is a fatty acid ester recognized for its characteristic fruity and floral aroma, reminiscent of oranges and roses.[1] This volatile organic compound is utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] In nature, octyl formate has been identified as a metabolite in select plant species, contributing to their unique scent profiles.[4] This technical guide provides an in-depth overview of the natural occurrence of octyl formate in plants, focusing on available data, experimental protocols for its analysis, and potential biological roles. While specific quantitative data for octyl formate remains limited in publicly available literature, this guide synthesizes current knowledge and presents data on related compounds to provide a comprehensive resource for researchers.

Natural Occurrence of Octyl Formate

The presence of octyl formate has been confirmed in the following plant species:

-

Pelargonium graveolens (Rose Geranium): This plant is a well-known source of essential oils rich in various esters. While the presence of octyl formate has been noted, quantitative analyses of its essential oil often focus on more abundant formate esters like citronellyl formate and geranyl formate.[5] One study on an ester-rich fraction of P. graveolens essential oil identified 5-methylhexyl formate, a structural isomer of octyl formate, as a new natural product.[5]

Quantitative Data on Related Formate Esters in Pelargonium graveolens

Due to the lack of specific quantitative data for octyl formate, the following table summarizes the concentrations of other significant formate esters found in the essential oil of Pelargonium graveolens. This data provides context for the typical abundance of formate esters in this species.

| Compound | Concentration (% of total oil) | Plant Part | Reference |

| Citronellyl formate | 19.7% | Aerial parts | [5] |

| Geranyl formate | 10.1% | Aerial parts | [5] |

Experimental Protocols

The analysis of octyl formate and other volatile esters in plants typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies for key experimental procedures.

Extraction of Essential Oils from Pelargonium graveolens by Steam Distillation

Steam distillation is a common method for extracting essential oils from aromatic plants.

Methodology:

-

Plant Material Preparation: Fresh aerial parts (leaves and stems) of Pelargonium graveolens are harvested and may be air-dried or used fresh. The material is typically chopped or crushed to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (separatory funnel or Florentine flask).

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including octyl formate, to vaporize.

-

Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

-

Separation: The collected liquid, a mixture of essential oil and hydrosol (floral water), is allowed to separate based on density. The less dense essential oil layer is carefully separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Analysis of Volatile Esters by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from solid or liquid samples.

Methodology:

-

Sample Preparation: A known quantity of the plant material (e.g., crushed grape berries or finely chopped Pelargonium leaves) is placed in a headspace vial. For quantitative analysis, an internal standard is added.

-

Extraction: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A typical temperature program starts at a low temperature, which is gradually increased to elute compounds with higher boiling points.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

-

Quantification: The concentration of each compound can be determined by comparing its peak area to that of a known concentration of an internal or external standard.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and analysis of volatile esters from plant materials.

Hypothetical Signaling Pathway

While no specific signaling pathway for octyl formate in plants has been elucidated, formate, its parent acid, is suggested to play a role in plant stress responses. The following diagram illustrates a hypothetical signaling pathway based on this premise.

Caption: Hypothetical signaling pathway for octyl formate in plant stress response.

Conclusion

Octyl formate is a naturally occurring ester found in Vitis vinifera and Pelargonium graveolens. While its presence is confirmed, detailed quantitative data on its concentration in various plant tissues are currently lacking in the scientific literature. The analysis of octyl formate and other volatile esters is reliably achieved through established techniques such as steam distillation and HS-SPME-GC-MS. The potential role of formate and its esters in plant signaling, particularly in response to stress, presents an interesting avenue for future research. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to explore the natural occurrence and potential applications of octyl formate.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. academic.oup.com [academic.oup.com]

- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derivatisation of formate (any carboxylate) - Chromatography Forum [chromforum.org]

Core Principles of Octyl Formate Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl formate, a formate ester of octan-1-ol, is a significant compound in the flavor and fragrance industry, valued for its characteristic fruity, rose, and orange scent profile.[1] It also finds application as a reactive organic phase in biocatalytic redox reactions.[2] This technical guide provides an in-depth exploration of the fundamental principles governing the synthesis of octyl formate through esterification, covering both traditional chemical and modern enzymatic methods. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, experimental protocols, and process optimization parameters.

Chemical Synthesis of Octyl Formate

The traditional synthesis of octyl formate involves the direct esterification of formic acid with 1-octanol, typically in the presence of an acid catalyst to accelerate the reaction.[1] The general reaction is as follows:

CH₃(CH₂)₇OH + HCOOH ⇌ CH₃(CH₂)₇OCHO + H₂O[3]

To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[1]

Catalysts in Chemical Synthesis

Several catalysts can be employed for the chemical synthesis of octyl formate:

-

p-Toluenesulfonic acid (PTSA): A common and effective acid catalyst for esterification reactions.[1]

-

Sulfuric Acid (H₂SO₄): While a strong acid catalyst, it can cause the decomposition of formic acid into carbon monoxide and water, which is undesirable.[1]

-

Boron Trioxide (B₂O₃): This compound serves a dual role as both a catalyst and a dehydrating agent, preventing the accumulation of water in the reaction mixture.[1][3]

Experimental Protocol: Chemical Synthesis using p-Toluenesulfonic Acid

The following protocol is based on a documented laboratory synthesis of octyl formate.[1]

Materials:

-

1-octanol (0.50 mol, 65.1 g)

-

85% Formic acid (0.75 mol, 40.6 g)

-

p-Toluenesulfonic acid (catalyst, 1.0 g)

-

Isohexanes (for azeotropic distillation, 20 ml)

-

Sodium bicarbonate (NaHCO₃) (for neutralization)

-

Boiling stones

Equipment:

-

250 ml Round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Oil bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 250 ml round-bottom flask, add 1.0 g of p-toluenesulfonic acid, 65.1 g of 1-octanol, 40.6 g of 85% formic acid, and boiling stones.[1]

-

Attach a Dean-Stark trap and a condenser to the flask.

-

Heat the mixture in an oil bath gently for 1 hour without reflux to initiate partial esterification.[1]

-

Allow the mixture to cool to 40°C and then add 20 ml of isohexanes through the condenser.[1]

-

Heat the mixture to reflux. The azeotrope of water and isohexanes will collect in the Dean-Stark trap.[1]

-

Continuously remove the lower aqueous phase from the trap.[1]

-

After the theoretical amount of water has been collected, indicating the reaction is complete, turn off the heat and let the mixture cool.[1]

-

Add 2.0 g of powdered sodium bicarbonate to the flask and swirl to neutralize the remaining acid.[1]

-

Filter the mixture to remove the sodium bicarbonate.[1]

-

Wash the flask and the filter paper with a small amount of fresh isohexanes and add the washings to the product.[1]

-

Distill off the isohexanes to obtain the crude octyl formate.[1]

-

Further purification can be achieved by vacuum distillation.

Enzymatic Synthesis of Octyl Formate

Enzymatic synthesis of octyl formate offers a more environmentally friendly alternative to chemical methods, operating under milder conditions and often with higher selectivity.[4] Lipases are the most commonly used enzymes for this purpose, with Novozym 435, an immobilized lipase from Candida antarctica, being particularly effective.[3][4]

The enzymatic reaction can be either a direct esterification of formic acid and 1-octanol or a transesterification, for example, from ethyl formate and 1-octanol.[2][4]

Reaction Mechanism: Lipase-Catalyzed Esterification

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.

Caption: Lipase-catalyzed esterification mechanism.

Factors Influencing Enzymatic Synthesis

Several parameters significantly impact the efficiency of the enzymatic synthesis of octyl formate:

-

Enzyme Type and Concentration: Novozym 435 has shown high conversion rates for octyl formate synthesis.[4] The conversion increases with enzyme concentration up to an optimal point, after which it may slightly decrease due to mass transfer limitations.[4]

-

Molar Ratio of Reactants: An excess of the alcohol (1-octanol) is generally used to shift the equilibrium towards the formation of the ester. A molar ratio of formic acid to octanol of 1:7 has been found to be optimal in some studies.[4]

-

Temperature: The reaction temperature affects the enzyme's activity and stability. For Novozym 435, the optimal temperature for octyl formate synthesis is around 40°C.[4]

-

Solvent: The choice of solvent can influence the reaction rate and conversion. 1,2-dichloroethane has been shown to be an effective solvent for this reaction.[4] Solvent-free systems are also a viable and more environmentally friendly option.[2]

-

Agitation Speed: Adequate mixing is crucial to ensure proper contact between the reactants and the immobilized enzyme.

Experimental Protocol: Enzymatic Synthesis using Novozym 435

The following protocol is a generalized procedure based on published research.[4]

Materials:

-

Formic acid

-

1-octanol

-

Novozym 435 (immobilized lipase)

-

Solvent (e.g., 1,2-dichloroethane or solvent-free)

Equipment:

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Shaking incubator or magnetic stirrer with heating

-

Analytical equipment for monitoring conversion (e.g., Gas Chromatography - GC)

Procedure:

-

In a reaction vessel, combine formic acid and 1-octanol in the desired molar ratio (e.g., 1:7).[4]

-

If using a solvent, add it to the reaction vessel.

-

Add the determined optimal amount of Novozym 435 (e.g., 15 g/L).[4]

-

Place the vessel in a shaking incubator or on a magnetic stirrer set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).[4]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them using GC to determine the conversion of reactants to octyl formate.

-

Once the reaction has reached the desired conversion or equilibrium, stop the reaction.

-

Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[4]

-

The product can be purified from the remaining reactants and solvent by distillation.

Data Summary

Chemical Synthesis Data

| Parameter | Value | Reference |

| Reactant Ratio (1-octanol:formic acid) | 1:1.5 (molar) | [1] |

| Catalyst | p-Toluenesulfonic acid | [1] |

| Solvent | Isohexanes (for azeotropic removal of water) | [1] |

| Reaction Time | Approximately 1 hour for azeotropic distillation | [1] |

Enzymatic Synthesis Data (Optimized Conditions)

| Parameter | Optimal Value | Conversion Rate | Reference |

| Enzyme | Novozym 435 | - | [4] |

| Enzyme Concentration | 15 g/L | 96.51% | [4] |

| Molar Ratio (Formic Acid:Octanol) | 1:7 | 96.51% | [4] |

| Temperature | 40°C | 96.51% | [4] |

| Solvent | 1,2-dichloroethane | 96.51% | [4] |

| Agitation Speed | 150 rpm | - | [4] |

Logical Workflow for Synthesis Method Selection